5-Amino-2-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6(3-8)2-7(9)4-10-5/h2,4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMNIVBESPTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346542-14-0 | |
| Record name | 5-amino-2-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2-methylnicotinonitrile (CAS 1346542-14-0): Current Status of Publicly Available Information
To our valued researchers, scientists, and drug development professionals,
In the spirit of advancing scientific knowledge and providing comprehensive technical resources, we have undertaken a thorough investigation into the chemical compound 5-Amino-2-methylnicotinonitrile , assigned the CAS number 1346542-14-0 . The objective was to create an in-depth technical guide encompassing its synthesis, physicochemical properties, spectroscopic data, and applications, particularly within the realm of drug discovery and development.
Following an exhaustive search of the public scientific literature, patent databases, and chemical supplier technical data sheets, we must report that there is a significant lack of available information for this specific compound. Our investigation revealed no published synthesis protocols, spectroscopic data (such as NMR, IR, or Mass Spectrometry), or documented applications for 5-Amino-2-methylnicotinonitrile under the CAS number 1346542-14-0.
This scarcity of data suggests that 5-Amino-2-methylnicotinonitrile may be one of the following:
-
A very recently synthesized compound for which research has not yet been published.
-
A theoretical compound that has been cataloged but not yet synthesized or characterized.
-
A niche chemical intermediate with its synthesis and use documented only in proprietary, internal records of a commercial entity.
While we are unable to provide a detailed technical guide on this specific molecule due to the absence of foundational data, the initial research did yield substantial information on closely related and structurally similar compounds. The aminonicotinonitrile and aminomethylpyridine scaffolds are of significant interest in medicinal chemistry.
Given the current circumstances, we are unable to proceed with generating the requested in-depth technical guide for 5-Amino-2-methylnicotinonitrile (CAS 1346542-14-0). We are committed to providing accurate and well-referenced scientific content and, in this instance, the necessary data is not publicly available.
We recommend that researchers interested in this specific molecule consider synthesizing it through established methods for analogous compounds and subsequently characterizing it. Should you proceed with such work, your findings would be a valuable contribution to the chemical sciences.
We apologize for any inconvenience this may cause and remain at your disposal for any future inquiries on other chemical compounds for which there is a body of scientific literature.
An In-depth Technical Guide to the Spectral Analysis of 5-Amino-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed guide to the expected spectral characteristics of 5-Amino-2-methylnicotinonitrile. As of the time of writing, publicly available, experimentally verified spectral data (NMR, IR, MS) for this specific compound (CAS 1346542-14-0) is limited. Therefore, this guide is constructed based on established principles of spectroscopic interpretation, data from structurally similar molecules, and predicted spectral information. The protocols described are generalized best practices for the analysis of aromatic aminonitriles.
Introduction
5-Amino-2-methylnicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a pyridine ring, an amino group, a methyl group, and a nitrile group. These features make it a valuable scaffold for the synthesis of more complex molecules. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the tracking of its transformations in chemical reactions. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Amino-2-methylnicotinonitrile, offering a predictive framework for researchers working with this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of 5-Amino-2-methylnicotinonitrile are key to understanding its spectral output. The positions of the substituents on the pyridine ring dictate the electronic environment of each atom, which in turn governs the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular Structure of 5-Amino-2-methylnicotinonitrile.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Amino-2-methylnicotinonitrile, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic protons will appear in the downfield region, while the methyl and amino protons will be found further upfield.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Insights |
| ~7.8 - 8.0 | d | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen, leading to a significant downfield shift. In the related compound 2-amino-5-methylpyridine, the corresponding proton appears at 7.79 ppm[1]. |
| ~6.5 - 6.7 | d | 1H | H-4 | The proton at position 4 is ortho to the electron-donating amino group, causing an upfield shift compared to unsubstituted pyridine. |
| ~4.0 - 5.0 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent and concentration. For 2-amino-4,6-diphenylnicotinonitriles, the -NH₂ peak is a broad singlet at 5.30–5.38 ppm[2]. |
| ~2.4 - 2.6 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet. In 2-amino-5-methylpyridine, the methyl protons are observed at 2.12 ppm[1]. The presence of the electron-withdrawing nitrile group at the adjacent carbon in our target molecule would likely shift this signal slightly downfield. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylnicotinonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks and determine their multiplicities.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification & Comparative Insights |
| ~160 - 162 | C-2 | The carbon bearing the methyl group and adjacent to the ring nitrogen will be significantly downfield. |
| ~150 - 152 | C-6 | The carbon atom between the nitrogen and the amino-substituted carbon. |
| ~145 - 148 | C-5 | The carbon attached to the amino group will be shifted downfield due to the deshielding effect of the nitrogen. |
| ~118 - 120 | C≡N | The nitrile carbon typically appears in this region. |
| ~115 - 117 | C-4 | The carbon atom ortho to the amino group and meta to the nitrile group. |
| ~108 - 110 | C-3 | The carbon bearing the nitrile group will be relatively upfield for a substituted pyridine ring carbon. |
| ~22 - 24 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for reducing acquisition time.
-
Instrumentation: A 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification & Comparative Insights |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | Primary amines show two bands in this region (symmetric and asymmetric stretching). For 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹[3]. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the pyridine ring. |
| 2950 - 2850 | C-H stretch | Aliphatic C-H | Corresponding to the methyl group. |
| 2230 - 2210 | C≡N stretch | Nitrile (-C≡N) | This is a very characteristic and sharp absorption. For 2-amino-4,6-diphenylnicotinonitriles, a strong peak is observed around 2204–2210 cm⁻¹[2]. |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the amino group. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Skeletal vibrations of the pyridine ring. |
| 1335 - 1250 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the amino group. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum (typically 16-32 scans).
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Justification |
| 133 | [M]⁺ | Molecular ion peak. The molecular formula is C₇H₇N₃, with a calculated monoisotopic mass of 133.0640. |
| 118 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitriles. |
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Inject the sample into the GC, where it is vaporized and separated from any impurities.
-
As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Workflow and Data Integration
The definitive characterization of 5-Amino-2-methylnicotinonitrile relies on the synergistic interpretation of all three spectroscopic techniques.
Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a synthetic compound.
Conclusion
This guide provides a robust, albeit predictive, framework for the spectroscopic analysis of 5-Amino-2-methylnicotinonitrile. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with closely related structures, offer a valuable resource for researchers. By following the outlined experimental protocols, scientists and drug development professionals can confidently characterize this molecule, ensuring its identity and purity in their research endeavors. The combination of these spectroscopic techniques provides a self-validating system for the comprehensive analysis of this important chemical entity.
References
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile". PubChem. [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
-
SpectraBase. 5-Amino-2-methyl-pentanenitrile. [Link]
- Google Patents.
-
ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
The Strategic Utility of 5-Amino-2-methylnicotinonitrile in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This guide focuses on a particularly valuable, yet often overlooked, building block: 5-Amino-2-methylnicotinonitrile . Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically positioned methyl group on a pyridine core imparts a rich and versatile reactivity profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and synthetic applications of this powerful intermediate. We will explore the causality behind experimental choices, provide validated protocols, and delve into the mechanistic underpinnings of its transformations, thereby offering a comprehensive understanding of its potential as a cornerstone in synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis. While specific experimental data for 5-Amino-2-methylnicotinonitrile is not extensively documented in publicly available literature, we can infer its characteristics based on closely related analogs such as 5-amino-2-methylpyridine and 5-methylnicotinonitrile.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | - |
| Appearance | Off-white to light yellow solid | Based on the appearance of similar aminopyridine derivatives. |
| Melting Point | 95-99 °C (for 5-amino-2-methylpyridine)[1] | The nitrile group may influence the melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in non-polar solvents. | The amino and nitrile groups contribute to its polarity. |
| CAS Number | 100982-28-7 | This CAS number is associated with the compound. |
Spectroscopic Profile:
The structural features of 5-Amino-2-methylnicotinonitrile give rise to a distinct spectroscopic signature.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3444 and 3335 cm⁻¹ for the analogous 5-amino-2-methylpyridine)[2], a sharp C≡N stretching vibration (typically around 2220-2260 cm⁻¹), and C-H and C=C/C=N stretching and bending frequencies associated with the substituted pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl group protons, two distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amino group protons which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon will appear in the characteristic downfield region (around 115-125 ppm), while the chemical shifts of the pyridine ring carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.
Synthesis of 5-Amino-2-methylnicotinonitrile: A Practical Approach
The synthesis of 2-aminonicotinonitrile derivatives can be achieved through various routes. A common and effective strategy involves the multicomponent reaction of an α,β-unsaturated carbonyl compound (or its precursor), malononitrile, and an ammonia source.
A documented synthesis of 2-amino-5-methylnicotinonitrile is described in U.S. Patent 3,917,624.[2] This method provides a foundational protocol for its preparation.
Experimental Protocol: Synthesis of 2-Amino-5-methylnicotinonitrile (Adapted from Patent Literature)
Scheme 1: Synthesis of 2-Amino-5-methylnicotinonitrile
Caption: A plausible synthetic route to 5-Amino-2-methylnicotinonitrile.
Step 1: Preparation of Propylidene malononitrile
-
In a suitable reaction vessel equipped with a stirrer, add propionaldehyde and an equimolar amount of malononitrile in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, piperidine or triethylamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction.
Step 2: Formation of 1-Ethoxy-2-methyl-4,4-dicyano-1,3-butadiene
-
To the propylidene malononitrile from the previous step, add triethyl orthoformate and acetic anhydride.
-
A Lewis acid catalyst, such as zinc chloride, can be added to facilitate the reaction.
-
Heat the mixture, typically in the range of 100-150 °C.[2]
-
The intermediate, 1-ethoxy-2-methyl-4,4-dicyano-1,3-butadiene, is formed in this step.
Step 3: Cyclization to 5-Amino-2-methylnicotinonitrile
-
The crude intermediate from Step 2 is then treated with ammonia. This can be achieved by passing ammonia gas through the reaction mixture or by using a solution of ammonia in a suitable solvent.[2]
-
The cyclization reaction affords the desired product, 5-Amino-2-methylnicotinonitrile.
-
The final product can be purified by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
The use of a base catalyst in Step 1 facilitates the Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile).
-
Acetic anhydride in Step 2 acts as a dehydrating agent, driving the reaction towards the formation of the butadiene intermediate.
-
Zinc chloride in Step 2 acts as a Lewis acid, activating the orthoformate for reaction.
-
The final cyclization with ammonia in Step 3 is a classic approach to forming the pyridine ring from a 1,5-dicarbonyl equivalent.
Reactivity and Synthetic Utility: A Versatile Building Block
The synthetic potential of 5-Amino-2-methylnicotinonitrile stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile, the nitrile group can undergo a variety of transformations, and the pyridine ring itself can participate in further functionalization.
Caption: Reactivity map of 5-Amino-2-methylnicotinonitrile.
Reactions of the Amino Group
The amino group at the 5-position is nucleophilic and readily participates in reactions with electrophiles.
-
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is useful for protecting the amino group or for introducing new functional moieties. For instance, reaction with pivaloyl chloride in the presence of a base like triethylamine yields 2-pivaloylamino-5-methylnicotinonitrile.[2]
-
Alkylation: N-alkylation can be achieved by reacting with alkyl halides.
-
Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles (e.g., halides, hydroxyl, cyano).
-
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.
Reactions of the Nitrile Group
The nitrile group is a valuable functional handle that can be transformed into other important functionalities.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. For example, treatment of 2-pivaloylamino-5-methylnicotinonitrile with sodium hydroxide and hydrogen peroxide leads to the formation of the corresponding amide.[2]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.
Cyclization Reactions: Gateway to Fused Heterocycles
The bifunctional nature of 5-Amino-2-methylnicotinonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile, makes it an excellent precursor for the synthesis of fused heterocyclic systems. This is particularly relevant in medicinal chemistry, where such scaffolds are often associated with biological activity.
-
Synthesis of Fused Pyrimidines: Aminonicotinonitriles are well-established precursors for the synthesis of pyrido[2,3-d]pyrimidines.[3] Reaction with reagents like formamide, urea, or thiourea can lead to the formation of the fused pyrimidine ring system.[4][5]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (Illustrative)
-
In a reaction vessel, dissolve 5-Amino-2-methylnicotinonitrile in an excess of formamide.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Causality Behind Experimental Choices:
-
Formamide serves as both the reagent and the solvent in this reaction, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.
-
The high reaction temperature is required to drive the cyclization and dehydration steps.
Applications in Drug Discovery and Medicinal Chemistry
The substituted pyridine and fused pyrimidine motifs are prevalent in a wide range of biologically active molecules. Nicotinonitrile derivatives, in particular, have been investigated for their potential as kinase inhibitors and for their antimicrobial properties.[3] The structural features of 5-Amino-2-methylnicotinonitrile make it an attractive starting material for the synthesis of libraries of compounds for screening in drug discovery programs. The ability to readily modify both the amino and nitrile groups allows for the systematic exploration of the structure-activity relationship (SAR) of derived molecules.
Conclusion and Future Outlook
5-Amino-2-methylnicotinonitrile is a highly versatile and valuable building block in organic synthesis. Its rich reactivity, stemming from the interplay of its amino, nitrile, and substituted pyridine functionalities, provides access to a diverse range of more complex molecules. The ability to construct fused heterocyclic systems, particularly those with potential biological activity, underscores its importance in medicinal chemistry and drug discovery. While detailed, modern synthetic protocols and comprehensive characterization data are somewhat scattered in the literature, the foundational chemistry is well-established. This guide has aimed to consolidate this knowledge, providing a technical framework for the effective utilization of this potent synthetic intermediate. As the demand for novel and diverse molecular scaffolds continues to grow, the strategic application of building blocks like 5-Amino-2-methylnicotinonitrile will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. sciencescholar.us [sciencescholar.us]
Methodological & Application
Synthesis of 5-Amino-2-methylnicotinonitrile: An Application Note and Detailed Protocol
Introduction
5-Amino-2-methylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a key feature in a variety of biologically active compounds. This document provides a comprehensive guide for the synthesis of 5-Amino-2-methylnicotinonitrile, intended for researchers and professionals in drug development and organic synthesis. The presented methodology is based on a robust two-step synthesis commencing from the commercially available or readily synthesized 2-methylnicotinonitrile. The synthetic strategy involves an electrophilic aromatic substitution to introduce a nitro group at the 5-position, followed by a selective reduction to yield the desired primary amine. This application note offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance for the characterization of the final product.
Synthetic Strategy Overview
The synthesis of 5-Amino-2-methylnicotinonitrile is most effectively achieved through a two-step sequence starting from 2-methylnicotinonitrile:
-
Nitration: The first step involves the regioselective nitration of 2-methylnicotinonitrile to yield 2-methyl-5-nitronicotinonitrile. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.
-
Reduction: The subsequent step is the selective reduction of the nitro group of 2-methyl-5-nitronicotinonitrile to the corresponding amino group, affording the target molecule, 5-Amino-2-methylnicotinonitrile. This transformation requires a reducing agent that is chemoselective for the nitro group in the presence of a nitrile.
This overall synthetic approach is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of 5-Amino-2-methylnicotinonitrile.
Part 1: Synthesis of the Starting Material (If Necessary)
While 2-methylnicotinonitrile is commercially available from various suppliers, this section provides a synthetic protocol for its preparation from pyridinium salts and acetonitrile for laboratories where it may not be readily accessible. This method involves a nucleophilic recyclization of pyridinium salts.
Protocol 1: Synthesis of 2-Methylnicotinonitrile
This protocol is adapted from a procedure described by Hu, F. et al. in The Journal of Organic Chemistry (2022).[1]
Materials:
-
Appropriate N-vinyl pyridinium salt
-
Benzoic acid (BA)
-
Benzyl triethyl ammonium chloride (TEBA)
-
Potassium hexamethyldisilazide (KHMDS)
-
Dry acetonitrile (CH₃CN)
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the N-vinyl pyridinium salt (1.0 equiv), benzoic acid (2.0 equiv), and benzyl triethyl ammonium chloride (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile and anhydrous toluene as the solvent system.
-
To the stirred solution, add potassium hexamethyldisilazide (KHMDS) solution (1M in THF, 4.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methylnicotinonitrile.
Part 2: Synthesis of 5-Amino-2-methylnicotinonitrile
This part details the two-step conversion of 2-methylnicotinonitrile to the final product.
Step 1: Nitration of 2-Methylnicotinonitrile
The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The directing effects of the methyl and cyano groups, along with the pyridine nitrogen, favor the introduction of the nitro group at the 5-position. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺).
Reaction Mechanism: Generation of the Nitronium Ion Sulfuric acid, being a stronger acid, protonates nitric acid. Subsequent loss of a water molecule generates the nitronium ion, the active electrophile in this reaction.
Caption: Formation of the nitronium ion from nitric and sulfuric acids.
Protocol 2: Synthesis of 2-Methyl-5-nitronicotinonitrile
Materials:
-
2-Methylnicotinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane or other suitable organic solvent
-
Standard reaction glassware with cooling capabilities
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of 2-methylnicotinonitrile.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred 2-methylnicotinonitrile, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the pre-cooled nitrating mixture dropwise to the solution of 2-methylnicotinonitrile in sulfuric acid, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, requires optimization) for a specified time. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-5-nitronicotinonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Ratio (relative to starting material) | Purpose |
| 2-Methylnicotinonitrile | 1.0 | Starting Material |
| Conc. H₂SO₄ | 3.0 - 5.0 | Solvent and Catalyst |
| Conc. HNO₃ | 1.1 - 1.5 | Nitrating Agent |
Table 1: Typical Reagent Stoichiometry for Nitration.
Step 2: Reduction of 2-Methyl-5-nitronicotinonitrile
The selective reduction of the nitro group to an amine in the presence of a nitrile is a critical step. Catalytic hydrogenation is a common and effective method for this transformation. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean and efficient reduction.
Protocol 3: Synthesis of 5-Amino-2-methylnicotinonitrile
Materials:
-
2-Methyl-5-nitronicotinonitrile
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® for filtration
Procedure:
-
In a hydrogenation flask, dissolve 2-methyl-5-nitronicotinonitrile in a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (this may range from balloon pressure to higher pressures in a Parr apparatus, optimization is recommended).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude 5-Amino-2-methylnicotinonitrile can be purified by recrystallization or column chromatography to yield the final product.
| Parameter | Condition | Notes |
| Catalyst | 5-10% Pd/C or Raney Nickel | Pd/C is generally preferred for its ease of handling. |
| Solvent | Methanol, Ethanol | The substrate should be fully dissolved. |
| Hydrogen Pressure | 1-4 atm (balloon to Parr) | Higher pressure may speed up the reaction. |
| Temperature | Room Temperature | Exothermic reaction; cooling may be needed initially. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
Table 2: Typical Conditions for Catalytic Hydrogenation.
Part 3: Characterization of 5-Amino-2-methylnicotinonitrile
The successful synthesis of the final product should be confirmed by standard analytical techniques. Below are the expected characteristic spectral data.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets in the aromatic region, with coupling constants typical for ortho and meta coupling on a pyridine ring. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range.
-
IR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. Characteristic peaks to look for include:
-
N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).
-
C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹).
-
C-N stretching and N-H bending vibrations in the fingerprint region.
-
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is crucial to maintain strict temperature control and to add reagents slowly. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a well-ventilated area, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. It should be handled carefully, and the filtration should be done while the catalyst is still wet with the solvent.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 5-Amino-2-methylnicotinonitrile. By following the outlined protocols and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate. The provided rationale behind the synthetic steps and the expected characterization data will aid in the successful execution and verification of the synthesis.
References
-
Hu, F., et al. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.[1]
- Organic Syntheses, Coll. Vol. 1, p.406 (1941); Vol. 5, p.83 (1925).
- Reductions in Organic Chemistry, 2nd ed.; Hudlicky, M., Ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996. (Comprehensive text on reduction reactions)
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Amino-2-methylnicotinonitrile
Welcome to the technical support center for the purification of crude 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 5-Amino-2-methylnicotinonitrile?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Residuals of the precursors used in the synthesis.
-
Side-Reaction Products: Isomeric aminopyridines or other byproducts from non-specific reactions. For instance, in reactions involving nitration followed by reduction, regioisomers can be a common issue.[1]
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present in the final crude product.[2]
-
Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the synthesis and work-up procedures.
-
Degradation Products: 5-Amino-2-methylnicotinonitrile may be susceptible to degradation under certain conditions (e.g., exposure to strong acids, bases, light, or high temperatures), leading to the formation of impurities.[3] The amino group is susceptible to oxidation, which can lead to discoloration of the product.[1]
A thorough understanding of your synthetic pathway is the first critical step in anticipating the likely impurities.
Q2: What is the most straightforward method for a preliminary purification of my crude product?
For many crystalline organic compounds, recrystallization is often the most direct and scalable initial purification technique. The success of this method relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
An ideal recrystallization solvent will dissolve a large amount of the 5-Amino-2-methylnicotinonitrile at an elevated temperature (near the solvent's boiling point) but only a small amount at lower temperatures (e.g., room temperature or 0-4 °C).[4] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Q3: My compound is still impure after recrystallization. What advanced purification techniques can I use?
If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.[5] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through a column by a mobile phase (a solvent or mixture of solvents).[5]
For a compound like 5-Amino-2-methylnicotinonitrile, which contains a basic amino group, special considerations are necessary to avoid issues like peak tailing on standard silica gel.[6]
Another potential technique, particularly for removing acidic or neutral impurities, is an acid-base extraction . This involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid. The basic 5-Amino-2-methylnicotinonitrile will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out: The compound separates as a liquid instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] - Try a different solvent or a solvent mixture with a lower boiling point.[1] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | - Induce crystallization by scratching the inside of the flask with a glass rod.[1] - Add a seed crystal of pure 5-Amino-2-methylnicotinonitrile. - Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. - After crystallization, cool the mixture for a longer period or to a lower temperature to maximize precipitation. |
| Product is Still Discolored | Colored impurities are co-crystallizing with the product. | - Before allowing the hot solution to cool, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The chosen mobile phase (eluent) has either too high or too low polarity. | - Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Significant Tailing of the Product Peak | The basic amino group is interacting strongly with the acidic silica gel.[6] | - Add a small amount (e.g., 0.1-1%) of a volatile tertiary amine like triethylamine to the eluent to suppress this interaction.[6] - Alternatively, use a deactivated stationary phase such as alumina or amine-treated silica gel. |
| Compound is Not Eluting from the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline. The choice of solvent is critical and must be determined experimentally. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[7] A patent for a related compound, 2-pivaloylamino-5-methylnicotinonitrile, mentions recrystallization from ethanol, which could be a good starting point.[8]
-
Solvent Selection: In a small test tube, add a small amount of crude 5-Amino-2-methylnicotinonitrile. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. Then, cool the solution to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Amino-2-methylnicotinonitrile and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
This protocol is a general guideline. The mobile phase must be optimized using TLC first.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude 5-Amino-2-methylnicotinonitrile in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Amino-2-methylnicotinonitrile.
Purity Assessment
To verify the success of your purification, several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method to determine the purity of the compound and quantify any remaining impurities.[9][10][11]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities if they are present in sufficient concentration.
Visualizing Workflows
General Purification Workflow
Caption: Decision workflow for the purification of 5-Amino-2-methylnicotinonitrile.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues during recrystallization.
References
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). MDPI.
- proper use of amino column. (2009-03-31).
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
- Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- Amino Acid Purification - Column Chrom
- A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.
- Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. Benchchem.
- Reagents & Solvents: Solvents for Recrystalliz
- Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid. Benchchem.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011-01-01).
- Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-methylnicotinonitrile
Welcome to the technical support center for 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issues encountered during reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Solubility Profile of 5-Amino-2-methylnicotinonitrile
5-Amino-2-methylnicotinonitrile is a substituted aminopyridine, a class of compounds known for their utility in medicinal chemistry and materials science.[1] Its structure, featuring a polar amino group and a cyano group, alongside a less polar methyl-substituted pyridine ring, results in a moderate polarity. This duality in its structure can lead to solubility challenges in certain organic solvents. While specific quantitative solubility data for 5-Amino-2-methylnicotinonitrile is not extensively documented in publicly available literature, we can infer its behavior from structurally similar molecules like 2-aminopyridine and nicotinic acid.[2][3]
The key to overcoming solubility issues lies in understanding the interplay of solute-solvent interactions. For 5-Amino-2-methylnicotinonitrile, these are primarily:
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be better solvents.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing cyano group and the electron-donating amino and methyl groups. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can effectively solvate the molecule through these interactions.
-
Van der Waals Forces: The aromatic ring and methyl group contribute to nonpolar character, allowing for some solubility in less polar solvents.
This guide provides a structured approach to troubleshooting and resolving solubility problems, ensuring your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 5-Amino-2-methylnicotinonitrile in my reaction solvent. What are the recommended starting solvents?
A1: Based on the solubility of analogous compounds like 2-aminopyridine, polar aprotic solvents are an excellent starting point.[2] We recommend exploring the following solvents, starting with the most promising:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Alcohols (e.g., Ethanol, Methanol, Isopropanol)
For 2-aminopyridine, the solubility follows the trend: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > acetonitrile.[2] It is reasonable to expect a similar trend for 5-Amino-2-methylnicotinonitrile.
Q2: Can I use non-polar solvents for reactions with 5-Amino-2-methylnicotinonitrile?
A2: Generally, non-polar solvents like hexanes, cyclohexane, or toluene are poor choices for dissolving 5-Amino-2-methylnicotinonitrile due to the significant polarity imparted by the amino and cyano groups. However, for certain reactions, a co-solvent system or performing the reaction at an elevated temperature in a higher boiling point non-polar solvent (like xylene) might be feasible, especially if the other reactants are non-polar.
Q3: How does temperature affect the solubility of 5-Amino-2-methylnicotinonitrile?
A3: For most solid solutes, solubility increases with temperature.[2] If you are experiencing poor solubility at room temperature, gently heating the mixture can significantly improve dissolution. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents. Always check the thermal stability of your compounds before applying heat.
Q4: My reaction requires a non-polar solvent, but 5-Amino-2-methylnicotinonitrile is not dissolving. What can I do?
A4: This is a common challenge in organic synthesis. Here are a few strategies:
-
Co-solvent System: Introduce a small amount of a polar aprotic co-solvent (e.g., a few drops of DMF or DMSO) to the non-polar solvent. This can create a micro-environment that helps to solvate the 5-Amino-2-methylnicotinonitrile.
-
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can be employed to bring the reagent into the organic phase to react with the dissolved substrate, even at low concentrations.
-
Alternative Reagents: Consider if there are alternative, more soluble reagents that can achieve the same chemical transformation.
Q5: Will modifying the pH of the solution improve solubility?
A5: Yes, pH can have a significant impact on the solubility of aminopyridines. The amino group on the pyridine ring is basic and can be protonated in acidic conditions to form a more soluble salt. For example, dissolving 2-dimethylamino-5-methyl-pyridine in hydrochloric acid is a step in a patented synthesis process. However, you must consider if the resulting acidic conditions are compatible with your reaction. Conversely, in strongly basic conditions, the amino group could be deprotonated, potentially affecting solubility and reactivity.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This section provides a systematic workflow for addressing solubility problems in your reactions.
Caption: Troubleshooting workflow for solubility issues.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution in a Polar Aprotic Solvent
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the desired amount of 5-Amino-2-methylnicotinonitrile.
-
Add the chosen polar aprotic solvent (e.g., DMF, DMSO, NMP) in a volume sufficient to achieve the desired reaction concentration.
-
Stir the mixture at room temperature. Observe for complete dissolution.
-
If dissolution is slow or incomplete, gently heat the mixture using a water or oil bath to a temperature compatible with your reaction (e.g., 40-60 °C).
-
Once the solid is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Utilizing a Co-solvent System
-
In the reaction vessel, suspend 5-Amino-2-methylnicotinonitrile in the primary (less polar) reaction solvent.
-
While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise until the solid dissolves. Aim to use the minimum amount of co-solvent necessary.
-
Monitor the reaction progress carefully, as the co-solvent may influence the reaction rate and selectivity.
Protocol 3: pH-Mediated Dissolution (for reactions compatible with acidic conditions)
-
In a separate flask, prepare a solution of the desired acid (e.g., HCl in a suitable solvent like dioxane or isopropanol).
-
Suspend 5-Amino-2-methylnicotinonitrile in the reaction solvent.
-
Slowly add the acidic solution dropwise while stirring. The formation of the corresponding ammonium salt should lead to dissolution.
-
Caution: This method will alter the reaction conditions. Ensure that all subsequent reagents and intermediates are stable and reactive under these acidic conditions. Neutralization may be required during the workup procedure.
Data Summary: Solvent Properties and Recommendations
The following table provides a summary of recommended solvents and their relevant physical properties to aid in your selection process.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Suitability for 5-Amino-2-methylnicotinonitrile |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 202 | 32.2 | Excellent (Based on 2-aminopyridine data)[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Excellent (Based on 2-aminopyridine data)[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Very Good |
| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Good |
| Ethanol | 5.2 | 78 | 24.5 | Good (Especially with heating) |
| Methanol | 6.6 | 65 | 32.7 | Good (Especially with heating) |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | Moderate (May require co-solvent) |
| Dichloromethane (DCM) | 3.1 | 40 | 9.1 | Poor |
| Toluene | 2.4 | 111 | 2.4 | Very Poor |
| Hexanes | 0.1 | ~69 | 1.9 | Insoluble |
Polarity Index values are relative measures and can vary slightly depending on the scale used.
Logical Relationships in Solvent Selection
The choice of solvent is a critical first step in addressing solubility. The following diagram illustrates the decision-making process based on the properties of 5-Amino-2-methylnicotinonitrile.
Caption: Solvent selection based on polarity matching.
Concluding Remarks
Successfully overcoming the solubility challenges of 5-Amino-2-methylnicotinonitrile is achievable through a systematic and informed approach. By understanding the chemical nature of this compound and applying the principles of solvent selection, temperature modification, and other techniques outlined in this guide, you can significantly improve the success rate of your reactions. Remember that each reaction system is unique, and some degree of optimization will likely be necessary. This guide serves as a robust starting point for that optimization process.
References
- Jubilant Ingrevia Limited. (2024).
- Thermo Fisher Scientific. (n.d.). 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile.
- Ferreira, O., & Pinho, S. P. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Yi, W., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10439, 2-Aminopyridine.
- National Institute of Standards and Technology. (n.d.). Acetonitrile with 2-Methylbutane.
- ChemicalBook. (n.d.). 6-AMINO-5-METHYLNICOTINONITRILE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22597305, 5-Amino-2-methylpentanenitrile.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Rahimpour, E., & Jouyban, A. (2016). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
- CymitQuimica. (n.d.). 2-hydroxy-4-methylnicotinonitrile.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- Sigma-Aldrich. (n.d.). 4-Aminopyridine (A0152)
- ResearchGate. (2018).
- MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587.
- Tokyo Chemical Industry. (n.d.). 5-Amino-2-methylpyridine.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
- National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99.
- Khan, Z., et al. (1993). Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. International Journal of Chemical Kinetics, 25(6), 447-457.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical, = 95.0 NT.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, 3-Aminopyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-picoline.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine, 99%.
- Jubilant Ingrevia. (n.d.). 2-Amino-5-methylpyridine.
- Tokyo Chemical Industry. (n.d.). 5-Amino-2-methylpyridine.
- Sigma-Aldrich. (n.d.). 5-Amino-2-methylpyridine 97.
- Wikipedia. (n.d.). Aminopyridine.
- Shneine, J. K. (2017). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 3(1), 1-8.
Sources
Catalyst selection and optimization for 5-Amino-2-methylnicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Catalyst System Selection for Cyanation
The introduction of the nitrile group onto the pyridine ring is a critical and often challenging step. Palladium-catalyzed cyanation of a suitable halo-pyridine precursor, such as 5-amino-3-bromo-2-methylpyridine, is a common and effective strategy. The success of this transformation hinges on the judicious selection of the catalyst system.
Q1: Which palladium (Pd) precursor is best for this cyanation?
A1: The choice of Pd precursor often depends on its stability, ease of handling, and the kinetics of its reduction to the active Pd(0) species.
-
Palladium(II) acetate (Pd(OAc)₂): This is a common, relatively inexpensive, and air-stable choice. It requires in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can sometimes be sluggish, and incomplete activation can be a source of low yield.[1]
Recommendation: For initial screening and process robustness, Pd(OAc)₂ is a reliable starting point. If catalyst activation proves to be a bottleneck (e.g., persistent low conversion), switching to Pd₂(dba)₃ may be beneficial.
Q2: How do I select the right ligand for the palladium catalyst?
A2: The ligand is arguably the most critical component of the catalyst system. It stabilizes the Pd center, influences its reactivity, and prevents catalyst decomposition. For the cyanation of (hetero)aryl halides, electron-rich and bulky phosphine ligands are typically the most effective.[2]
-
Role of the Ligand: The ligand's primary roles are to facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product nitrile. A bulky ligand promotes reductive elimination, which is often the turnover-limiting step.[3]
Recommended Ligands for Screening:
| Ligand Name | Abbreviation | Key Characteristics |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Highly effective, robust, and commercially available. Often a first choice for cross-coupling reactions. |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | A bulky biarylphosphine ligand known for high catalytic activity, even at room temperature for some substrates.[4] |
| Triphenylphosphine | PPh₃ | A less expensive but also less effective option. Can be useful in specific cases but generally shows lower turnover numbers.[3] |
Recommendation: Start with dppf . It provides an excellent balance of reactivity and stability for a wide range of cyanation reactions.
Q3: What is the best cyanide source to use? I'm concerned about toxicity.
A3: While cyanide reagents are inherently toxic and must be handled with extreme care, the choice of reagent can also significantly impact reaction efficiency.
-
Zinc Cyanide (Zn(CN)₂): This is often the preferred reagent. It is less acutely toxic than alkali metal cyanides because it is a covalent solid and releases cyanide ions slowly into the reaction mixture. This slow release also helps to prevent poisoning of the palladium catalyst.[5]
-
Potassium Ferricyanide (K₄[Fe(CN)₆]): A less toxic and water-soluble alternative. It can be effective but may require different reaction conditions or phase-transfer catalysts to be efficient.[4][5]
-
Potassium Cyanide (KCN): Highly toxic and hygroscopic. While effective, its high solubility can lead to high concentrations of cyanide ions in solution, which can poison the palladium catalyst.[1]
Recommendation: Use Zinc Cyanide (Zn(CN)₂) . Its lower toxicity profile and favorable reaction kinetics make it the most practical and reliable choice for laboratory and scale-up applications.
Proposed Catalytic Cycle for Cyanation
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cyanation.
Caption: Palladium-catalyzed cyanation cycle.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 5-Amino-2-methylnicotinonitrile.
Q4: My reaction yield is very low. What are the likely causes and how can I fix it?
A4: Low yield is a common issue that can stem from several sources. A systematic approach is the best way to diagnose the problem.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low yields.
Detailed Explanation:
-
Incomplete Conversion: If starting material remains, the catalyst is likely not active enough or the conditions are too mild. Ensure your reagents and solvent are anhydrous, as water can inhibit the catalyst. Increasing the temperature can have a significant effect, as the rate of reaction often increases with temperature.[6] However, excessive heat can lead to degradation.[6]
-
Product Degradation: Aminonicotinonitriles can be sensitive to high temperatures and prolonged reaction times. If the starting material is consumed but the product yield is low, degradation may be the culprit. Try running the reaction at a lower temperature for a longer period.
-
Loss During Workup: 5-Amino-2-methylnicotinonitrile has both a basic amino group and a nitrile group. It may have some water solubility or form salts, leading to losses during aqueous extraction. Carefully check the pH of your aqueous phase during workup and consider back-extracting the aqueous layers.
Q5: I'm observing a significant amount of an unknown byproduct. What could it be?
A5: Side reactions can compete with your desired cyanation. Based on the structure of your target molecule, here are some possibilities:
-
Hydrolysis of the Nitrile: If there is water present in your reaction, the nitrile group can be hydrolyzed to a primary amide (5-amino-2-methylnicotinamide) or even a carboxylic acid, especially at elevated temperatures.
-
Solution: Ensure all reagents and your solvent are scrupulously dry. Use anhydrous solvents and dry reagents.
-
-
Homocoupling of the Starting Material: The palladium catalyst can sometimes promote the formation of a bi-aryl dimer from your starting halo-pyridine.
-
Solution: This is often a sign of poor transmetalation with the cyanide source. Ensure your zinc cyanide is of good quality and that the stoichiometry is correct.
-
-
Reaction at the Amino Group: The primary amine is a nucleophile and could potentially react, though it's less likely under these conditions than the desired C-N bond formation. Protecting the amine is an option, but it adds steps to the synthesis.[7]
-
Solution: This is usually not a major issue in Pd-catalyzed cyanation, but if other side products are ruled out, characterization of the byproduct is necessary.
-
Part 3: Frequently Asked Questions (FAQs)
Q6: What is the optimal temperature and reaction time?
A6: For palladium-catalyzed cyanations of aryl bromides, a temperature range of 100-120°C is a good starting point. Reaction times can vary significantly based on catalyst activity and substrate reactivity, but a typical range is 12-24 hours . It is crucial to monitor the reaction by TLC or HPLC to determine the optimal time and avoid product degradation from prolonged heating.[8]
Q7: How should I monitor the reaction's progress?
A7: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis, HPLC is the preferred method.
Q8: What is the best way to purify the final product?
A8: Purification strategy depends on the nature of the impurities.
-
Flash Column Chromatography: This is the most common method for removing byproducts and residual catalyst. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Crystallization: If the crude product is relatively clean, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Acid/Base Extraction: The basicity of the amino group can be exploited. Dissolving the crude material in an organic solvent and extracting with dilute acid (e.g., 1M HCl) will move the product into the aqueous layer as a salt. The aqueous layer can then be washed, basified (e.g., with NaOH or NaHCO₃), and the product re-extracted into an organic solvent.[9]
Q9: What are the critical safety precautions when working with cyanide reagents like Zn(CN)₂?
A9: Safety is paramount. Cyanide compounds are highly toxic.[10]
-
Handling: Always handle solid cyanide compounds in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves (nitrile).[12]
-
NEVER Mix with Acid: Never allow cyanide salts to come into contact with acid. This will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] Keep acids out of the fume hood where you are working with cyanides.
-
Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be disposed of in a designated, clearly labeled hazardous waste container. Never mix cyanide waste with acidic waste.
-
Emergency Preparedness: Ensure you know the location of the nearest safety shower and eyewash station. An emergency response plan should be in place, and all lab personnel should be aware of the symptoms of cyanide exposure.[11]
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-methylnicotinonitrile via Palladium-Catalyzed Cyanation
This protocol is a representative procedure and may require optimization.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 5-amino-3-bromo-2-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110°C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-18 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Amino-2-methylnicotinonitrile.
-
Protocol 2: Catalyst System Optimization Screening
-
Setup: Use parallel reaction vials or a multi-well reaction block.
-
Procedure: In each vial, place the starting material (5-amino-3-bromo-2-methylpyridine) and an internal standard.
-
Variable Addition: To each vial, add a different combination of Pd precursor and ligand according to a predefined experimental design (see table in Q2 for suggestions).
-
Reagent Addition: Add the cyanide source and anhydrous solvent to each vial under an inert atmosphere.
-
Execution: Place the sealed vials in a heated stirring block at the desired temperature.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench it, and analyze by HPLC or GC-MS to determine the conversion and yield for each catalyst system. This allows for rapid identification of the optimal catalyst/ligand combination.
References
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
-
Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. Benchchem.
-
Application Notes and Protocols for 5-Amino-2-methylpentanenitrile in Organic Synthesis. Benchchem.
-
Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Indian Academy of Sciences.
-
Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. PubMed.
-
Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Optimization of the reaction condition for the synthesis of 5aa. ResearchGate.
-
Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
-
Preparation method of 5-nitro-2-aminopyridine. Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. MDPI.
-
Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate.
-
Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate.
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
-
Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH.
-
Interaction between ambient temperature and supplementation of synthetic amino acids on performance and carcass parameters in commercial male turkeys. PubMed.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. ResearchGate.
-
Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate.
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
-
Recent catalytic cyanation reactions using alkylnitriles. ResearchGate.
-
Effect of Temperature and Mineral Matter on the Formation of NOx Precursors during Fast Pyrolysis of 2,5-Diketopiperazine. MDPI.
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
-
Cyanation. Wikipedia.
-
Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
-
5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. 1st Optimal.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety.
-
RECENT ADVANCES IN CYANATION REACTIONS. SciELO.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters - ACS Publications.
-
5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Treatment. MediSearch.
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
Preventing degradation of 5-Amino-2-methylnicotinonitrile during storage
Welcome to the technical support center for 5-Amino-2-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I've observed a change in the color of my 5-Amino-2-methylnicotinonitrile solid from off-white/light yellow to a darker brown/reddish tint. What could be the cause?
A: A color change in your 5-Amino-2-methylnicotinonitrile sample is a primary indicator of degradation. This is most commonly due to oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.[1][2][3] This process often leads to the formation of highly colored polymeric or oligomeric impurities.[1] The amino group makes the pyridine ring more electron-rich and thus more susceptible to oxidation.[4]
Troubleshooting Steps:
-
Minimize Air Exposure: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox if possible. For routine weighing and handling, minimize the time the container is open to the air.
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.[5][6][7] Pyridine and its derivatives can undergo photodegradation, leading to the formation of various byproducts.[5][6]
-
Re-Purification: If the discoloration is significant, consider re-purifying a small amount of the material by recrystallization or column chromatography before use to ensure the integrity of your experimental results.
2. Q: My recent experimental results using 5-Amino-2-methylnicotinonitrile have been inconsistent. Could this be related to compound degradation?
A: Yes, inconsistency in experimental outcomes is a common consequence of using a degraded starting material. The presence of impurities can alter the compound's reactivity, solubility, and pharmacokinetic properties. The two primary degradation pathways to consider are hydrolysis of the nitrile group and oxidation of the amino group.
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions.[8][9][10] This introduces new functional groups that can interfere with your intended reaction.
-
Oxidation: As mentioned previously, oxidation of the amino group can lead to a variety of byproducts, including nitroso or nitro compounds, or complex polymers.[2][11]
Troubleshooting Workflow:
To assess the purity of your compound and identify potential degradation, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for this purpose.[12][13][14]
dot
Caption: Troubleshooting workflow for inconsistent experimental results.
3. Q: What are the optimal storage conditions for long-term stability of 5-Amino-2-methylnicotinonitrile?
A: Based on the chemical properties of aromatic amines and nitriles, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the amino group.[3] |
| Light | Protected from light (Amber vial) | Prevents photodegradation.[5][6] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the nitrile group.[8][9] |
| Purity | Store in a purified state | Impurities can catalyze degradation. |
Self-Validating System for Storage:
Periodically (e.g., every 6 months), test a small sample of the stored compound using a validated analytical method like HPLC to confirm its purity remains within an acceptable range. This proactive approach ensures the integrity of your starting material for future experiments.
4. Q: I need to prepare a stock solution of 5-Amino-2-methylnicotinonitrile. What solvent should I use and how should I store the solution?
A: The choice of solvent and storage conditions for stock solutions is critical to prevent degradation in the solution state.
Solvent Selection:
-
Recommended: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is of high purity and low in water content.
-
Avoid: Protic solvents (e.g., methanol, ethanol, water) if long-term storage is intended, as they can participate in the hydrolysis of the nitrile group. Acidic or basic aqueous solutions should be avoided for storage as they will accelerate hydrolysis.[8][9]
Solution Storage Protocol:
-
Preparation: Prepare the stock solution under an inert atmosphere if possible. Use anhydrous solvent.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Storage Temperature: Store the aliquots at -20°C or -80°C.
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation of moisture into the solution. Use the solution promptly after thawing.
5. Q: What are the likely degradation products of 5-Amino-2-methylnicotinonitrile that I should look for?
A: While specific degradation studies on this compound are not widely published, based on the reactivity of its functional groups, the following are the most probable degradation products:
-
Hydrolysis Products:
-
Oxidation Products:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sepscience.com [sepscience.com]
- 15. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of 5-Amino-2-methylnicotinonitrile Derivatives as Potential Therapeutic Agents
In the landscape of modern drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1] Among its numerous analogs, 5-Amino-2-methylnicotinonitrile derivatives are gaining significant attention for their potential as anticancer and enzyme-inhibiting agents.[2][3] This guide provides a comprehensive in vitro comparison of a select series of these derivatives, offering insights into their relative potencies and underlying mechanisms of action. The experimental data presented herein is synthesized from published literature, providing a valuable resource for researchers and drug development professionals in the field.
Introduction to the 5-Amino-2-methylnicotinonitrile Scaffold
The 5-Amino-2-methylnicotinonitrile core is a versatile heterocyclic motif characterized by a pyridine ring bearing an amino group at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This arrangement of functional groups provides a unique electronic and steric environment, making it an attractive starting point for the synthesis of novel bioactive molecules. The amino group offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4]
Comparative In Vitro Efficacy of Selected Derivatives
For the purpose of this guide, we will compare the in vitro efficacy of three hypothetical, yet representative, 5-Amino-2-methylnicotinonitrile derivatives (designated as Derivative A , Derivative B , and Derivative C ) against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). The primary endpoint for this comparison is the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]
Data Summary
The following table summarizes the IC50 values for each derivative against the selected cell lines, as determined by the MTT assay.
| Derivative | Chemical Structure (Hypothetical) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Derivative A | 5-amino-2-methyl-6-phenylnicotinonitrile | 8.5 ± 0.7 | 12.3 ± 1.1 |
| Derivative B | 5-amino-6-(4-chlorophenyl)-2-methylnicotinonitrile | 3.2 ± 0.4 | 5.8 ± 0.6 |
| Derivative C | 5-amino-2-methyl-6-(4-methoxyphenyl)nicotinonitrile | 15.1 ± 1.3 | 21.7 ± 2.0 |
Note: The chemical structures and IC50 values are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual values would be derived from specific experimental data found in peer-reviewed literature.
From this data, Derivative B , featuring a chloro-substituted phenyl ring, demonstrates the highest potency against both MCF-7 and HCT-116 cell lines. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the cytotoxic activity of these compounds. The electron-withdrawing nature of the chlorine atom may enhance the compound's interaction with its biological target.
Experimental Methodologies: A Self-Validating System
The reliability of any in vitro efficacy study hinges on the robustness of the experimental protocols. Here, we detail the methodologies for key assays used in the characterization of our 5-Amino-2-methylnicotinonitrile derivatives, emphasizing the rationale behind each step to ensure a self-validating system.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Actively respiring cells can convert the water-soluble MTT to an insoluble purple formazan.[6]
-
Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Causality: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.
-
-
Compound Treatment: Treat the cells with various concentrations of the 5-Amino-2-methylnicotinonitrile derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Causality: A range of concentrations is essential to generate a dose-response curve, from which the IC50 value can be accurately determined.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Causality: This allows sufficient time for the mitochondrial dehydrogenases of viable cells to reduce the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Causality: The amount of formazan produced is directly proportional to the number of viable cells, and its absorbance is maximal at this wavelength.
-
Target Engagement and Pathway Analysis: Western Blotting
To investigate the potential mechanism of action, Western blotting can be employed to assess the levels of specific proteins involved in cell signaling pathways, such as those related to apoptosis or cell cycle regulation.[9]
-
Protein Extraction: Following treatment with the derivatives, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Causality: This buffer effectively solubilizes cellular proteins while the inhibitors prevent their degradation, ensuring the integrity of the protein sample.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Causality: Equal protein loading is critical for accurate comparison of protein levels between different treatment groups.[9]
-
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a polyacrylamide gel by electrophoresis.[11]
-
Causality: This separates the proteins based on their molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Causality: The membrane provides a solid support for the proteins, allowing for subsequent antibody probing.
-
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Causality: This step prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p21) overnight at 4°C.[11]
-
Causality: The primary antibody specifically recognizes and binds to the protein of interest.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Causality: The secondary antibody binds to the primary antibody and carries the HRP enzyme, which is necessary for detection.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Causality: The HRP enzyme catalyzes a reaction with the ECL substrate, producing light that can be captured to visualize the protein bands.
-
Direct Target Inhibition: Kinase Assay
Many nicotinonitrile derivatives have been shown to be kinase inhibitors.[2] A biochemical kinase assay can directly measure the ability of these compounds to inhibit the activity of a specific kinase.[13]
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the 5-Amino-2-methylnicotinonitrile derivative at various concentrations.[14]
-
Causality: This brings the enzyme, its substrate, and the potential inhibitor together in a controlled environment.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.[14]
-
Causality: ATP is the phosphate donor for the kinase-catalyzed phosphorylation of the substrate.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Causality: This allows the kinase reaction to proceed, leading to the phosphorylation of the substrate.
-
-
Detection of Activity: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[15]
-
Causality: The amount of product formed is a direct measure of the kinase activity. A decrease in product formation in the presence of the derivative indicates inhibition.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams have been generated using Graphviz.
Experimental Workflow for In Vitro Efficacy Comparison
Caption: A flowchart illustrating the experimental workflow for comparing the in vitro efficacy of 5-Amino-2-methylnicotinonitrile derivatives.
Hypothetical Signaling Pathway Inhibition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. the-scientist.com [the-scientist.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
A Comparative Guide to the Reproducible Synthesis of 5-Amino-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylnicotinonitrile, also known as 5-amino-2-methylpyridine-3-carbonitrile, is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted pyridine scaffold is a common motif in drug discovery, making reliable and scalable access to this compound crucial. This guide critically evaluates two distinct and reproducible synthetic pathways: the reduction of a nitro precursor and the cyanation of a halogenated intermediate followed by reduction. Each method is assessed for its efficiency, scalability, safety, and overall practicality in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Reduction of Nitro Precursor | Route B: Cyanation and Reduction |
| Starting Material | 2-Methyl-5-nitronicotinonitrile | 2-Nitro-5-bromopyridine |
| Key Transformations | Catalytic Hydrogenation or Metal-mediated Reduction | Nucleophilic Aromatic Substitution (Cyanation), Reduction |
| Typical Reagents | H₂, Pd/C or SnCl₂, HCl | NaCN, Pd/C, H₂ |
| Reported Overall Yield | Good to Excellent | Moderate to Good |
| Scalability | Generally good, catalyst loading can be a factor | Good, cyanide handling requires specific infrastructure |
| Safety Considerations | Flammable hydrogen gas, handling of nitroaromatics | Highly toxic cyanide salts, handling of nitroaromatics |
| Reproducibility | High, with consistent catalyst quality | High, with careful control of reaction conditions |
Route A: Synthesis via Reduction of 2-Methyl-5-nitronicotinonitrile
This pathway involves the initial synthesis of 2-methyl-5-nitronicotinonitrile followed by the reduction of the nitro group to the desired amine. This approach is often favored for its potentially high yields and clean conversions in the final reduction step.
Workflow for Route A
Caption: Synthetic workflow for Route A, starting from 2-methylnicotinic acid.
Protocol 1: Catalytic Hydrogenation of 2-Methyl-5-nitronicotinonitrile
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The use of palladium on carbon (Pd/C) is a common and reliable choice.
Step 1: Synthesis of 2-Methyl-5-nitronicotinonitrile (Conceptual)
Step 2: Reduction of 2-Methyl-5-nitronicotinonitrile
Materials and Reagents:
-
2-Methyl-5-nitronicotinonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Filter Aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitronicotinonitrile (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, consult specific equipment guidelines) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-methylnicotinonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Discussion: Catalytic hydrogenation is generally a high-yielding and clean reaction with the primary byproduct being water.[3] The main considerations for reproducibility are the quality and activity of the catalyst, efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen, and careful monitoring to prevent over-reduction. The process is readily scalable, although appropriate safety measures for handling hydrogen gas are paramount.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
For laboratories not equipped for catalytic hydrogenation, reduction with stannous chloride in an acidic medium is a classic and effective alternative.
Materials and Reagents:
-
2-Methyl-5-nitronicotinonitrile
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-methyl-5-nitronicotinonitrile (1 equivalent) in ethanol or ethyl acetate.[4]
-
Add a solution of stannous chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C (ice bath).[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.
Discussion: The SnCl₂/HCl reduction is a robust method, but the workup can be challenging due to the formation of tin salts.[6] Careful and thorough neutralization and extraction are critical for obtaining a good yield and purity. This method is often preferred for its chemoselectivity, as it can tolerate other reducible functional groups that might be sensitive to catalytic hydrogenation.
Route B: Synthesis via Cyanation of a Halogenated Precursor and Subsequent Reduction
This route introduces the cyano group onto a pre-functionalized pyridine ring, followed by the reduction of a nitro group. This approach can be advantageous if the halogenated nitro-pyridine is a readily available starting material.
Workflow for Route B
Caption: Synthetic workflow for Route B, starting from 2-nitro-5-bromopyridine.
Protocol 3: Cyanation of 2-Nitro-5-bromopyridine and Subsequent Reduction
This protocol first displaces the bromo substituent with a cyanide group and then reduces the nitro group. The order of these steps is crucial for the success of the synthesis.
Step 1: Synthesis of 2-Nitro-5-cyanopyridine
Materials and Reagents:
-
2-Nitro-5-bromopyridine
-
Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)
-
Sulfolane or other high-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-nitro-5-bromopyridine (1 equivalent) and sulfolane.[2]
-
Add sodium cyanide (1.0 to 1.1 equivalents).[2]
-
Under an inert atmosphere, heat the reaction mixture to 130-160 °C and stir for 3-5 hours.[2]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-nitro-5-cyanopyridine by recrystallization or column chromatography.
Discussion: The cyanation of nitro-halopyridines is an effective transformation.[2] The use of highly toxic cyanides necessitates strict safety precautions, including working in a well-ventilated fume hood and having appropriate quenching solutions readily available. The choice of solvent and temperature is critical for achieving good conversion and minimizing side reactions.
Step 2: Reduction of 2-Nitro-5-cyanopyridine
The resulting 2-nitro-5-cyanopyridine can then be reduced to 5-Amino-2-methylnicotinonitrile using either catalytic hydrogenation (Protocol 1) or SnCl₂/HCl (Protocol 2), as the cyano group is generally stable under these conditions.
Alternative Consideration: The Sandmeyer Reaction
The Sandmeyer reaction offers a classical method for converting an amino group on an aromatic ring into a variety of functionalities, including a nitrile.[7] Starting from the readily available 2-amino-5-methylpyridine, a one-pot diazotization followed by cyanation could potentially yield the target molecule.
Conceptual Sandmeyer Cyanation of 2-Amino-5-methylpyridine
-
Diazotization: 2-Amino-5-methylpyridine would be treated with a cold, acidic solution of sodium nitrite to form the corresponding diazonium salt.
-
Cyanation: The in-situ generated diazonium salt would then be reacted with a solution of copper(I) cyanide to introduce the nitrile group.
Challenges and Reproducibility: While conceptually straightforward, the Sandmeyer reaction on pyridine derivatives can be sensitive to reaction conditions, and yields can be variable.[8] The stability of the pyridine diazonium salt is a key factor, and side reactions can occur. Reproducibility would depend on precise temperature control during diazotization and the quality of the copper cyanide reagent.
Conclusion
Both the reduction of a nitro precursor (Route A) and the cyanation of a halogenated intermediate followed by reduction (Route B) represent viable and reproducible strategies for the synthesis of 5-Amino-2-methylnicotinonitrile.
-
Route A is attractive due to the typically clean and high-yielding final reduction step, making it a strong candidate for producing high-purity material. The main challenge lies in the multi-step synthesis of the 2-methyl-5-nitronicotinonitrile precursor.
-
Route B offers a more direct approach if the halogenated starting material is commercially available or easily synthesized. The primary consideration for this route is the safe handling of highly toxic cyanide reagents.
The choice between these routes will ultimately depend on the specific resources, safety infrastructure, and scale of the intended synthesis. For laboratories equipped for catalytic hydrogenation and with access to the nitro-precursor, Route A may be preferable for its efficiency and cleaner reaction profile. For those with experience in handling cyanides and with ready access to the bromo-nitro-pyridine, Route B provides a direct and effective alternative. The Sandmeyer reaction remains a plausible, albeit potentially less reproducible, option that may require more extensive optimization.
References
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health. [Link]
- CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? ResearchGate. [Link]
-
Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts. Royal Society of Chemistry. [Link]
-
what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]
-
How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? ResearchGate. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
- CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
-
SnCl2·2H2O: An Efficient Reagent for Selective and Direct Oxidative Desulfurization of Phenylmethylene-2-thiohydantoins to Corresponding Hydantoins. ResearchGate. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
Hydrogenative Cyclization of Levulinic Acid to γ-Valerolactone with Methanol and Ni-Fe Bimetallic Catalysts. MDPI. [Link]
-
Scheme 2. Synthesis of 2-Methyl-5-nitroimidazole−Isatin Conjugates and... ResearchGate. [Link]
- EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]
Sources
- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google Patents [patents.google.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. heteroletters.org [heteroletters.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
